

A Comparative Guide to the Simultaneous Analysis of Antifolates and Their Metabolites

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate

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For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of antifolate drugs and their metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug efficacy and toxicity. This guide provides a comparative overview of validated analytical methods for several key antifolates, focusing on experimental protocols and performance data to aid in method selection and development.

Antifolates are a class of drugs that interfere with the metabolism of folic acid, thereby inhibiting DNA synthesis and cell division. They are widely used in the treatment of cancer and infectious diseases. The parent drug and its metabolites often exhibit different pharmacological activities and toxicities, making their simultaneous analysis essential for a comprehensive understanding of their disposition in the body. This guide focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for bioanalysis due to their high sensitivity, selectivity, and speed.

Comparative Analysis of Validated Methods

The following tables summarize the experimental conditions and performance data for the simultaneous analysis of selected antifolates and their major metabolites.

Methotrexate and 7-Hydroxymethotrexate

Methotrexate (MTX) is a widely used antifolate for the treatment of cancer and autoimmune diseases. Its major metabolite, **7-hydroxymethotrexate** (7-OH-MTX), has been associated

with nephrotoxicity.

Table 1: Comparison of LC-MS/MS Methods for Methotrexate and **7-Hydroxymethotrexate**

Parameter	Method 1	Method 2
Sample Preparation	Protein precipitation with methanol.[1]	Protein precipitation with methanol.
LC Column	Zorbax C18 (3.5 µm, 2.1 × 100 mm).[1]	Agilent Poroshell 120 SB-C18 (2.7 µm, 4.6 × 50 mm).[2]
Mobile Phase	A: 0.2% formic acid in water; B: Methanol (Gradient).[1]	A: 0.1% formic acid in water; B: Methanol (Gradient).[2]
Flow Rate	0.4 mL/min	0.5 mL/min.[2]
MS Detection	ESI+	ESI+
Linearity Range	5.0 - 10,000 ng/mL for both analytes.[1]	20 - 2000 ng/mL for both analytes.[2]
LLOQ	5.0 ng/mL for both analytes	20 ng/mL for both analytes.[2]
Accuracy	Within ±15%.[3]	88.1% - 109.8%.[2]
Precision	<15%.[3]	1.0% - 14.5%.[2]
Recovery	>90% for both analytes.[3]	>93.4% for both analytes.[2]

Proguanil and Cycloguanil

Proguanil is a prophylactic antimalarial drug that is metabolized to the active compound, cycloguanil.

Table 2: Comparison of LC-MS/MS Methods for Proguanil and Cycloguanil

Parameter	Method 1
Sample Preparation	Solid-phase extraction.
LC Column	HyPURITY Advance C18
Mobile Phase	Isocratic elution with acetonitrile and ammonium acetate solution.
Flow Rate	0.6 mL/min
MS Detection	ESI+
Linearity Range	Proguanil: 1.5 - 150.0 ng/mL; Cycloguanil: 0.5 - 50.0 ng/mL.
LLOQ	Proguanil: 1.5 ng/mL; Cycloguanil: 0.5 ng/mL
Accuracy	Within $\pm 15\%$
Precision	$<15\%$
Recovery	Proguanil: 102.52%; Cycloguanil: 106.72%.

Trimethoprim and its Metabolites

Trimethoprim is an antibiotic that is often used in combination with sulfamethoxazole. Its major metabolites include demethylated and N-oxide forms.

Table 3: UPLC-MS/MS Method for Trimethoprim and its Metabolites

Parameter	Method 1
Sample Preparation	Protein precipitation with methanol.[3]
LC Column	ACQUITY UPLC BEH C18 (1.7 μ m, 2.1 x 50 mm).[3]
Mobile Phase	A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient).[3]
Flow Rate	0.5 mL/min.[3]
MS Detection	ESI+.[3]
Linearity Range	Trimethoprim: 15.6 - 2000 nM; Metabolites: 1.6 - 200 nM.[4]
LLOQ	Trimethoprim: 15.6 nM; Metabolites: 1.6 nM.[4]
Accuracy	Within 15% of nominal values.[4]
Precision	Within 15% of nominal values.[4]
Recovery	Not explicitly stated

Pemetrexed and Pralatrexate

Pemetrexed is a multi-targeted antifolate used in the treatment of various cancers. It is converted intracellularly to active polyglutamate forms. The simultaneous analysis of pemetrexed and its polyglutamate metabolites is challenging due to the structural similarity and varying chain lengths of the metabolites. While methods for the quantification of pemetrexed alone are well-established, validated methods for the simultaneous quantification of the parent drug and its full range of polyglutamate metabolites are less common and often complex.

Pralatrexate is another antifolate approved for the treatment of peripheral T-cell lymphoma. Similar to pemetrexed, it undergoes intracellular polyglutamation. At present, there is a lack of readily available, validated LC-MS/MS methods in the public domain for the simultaneous analysis of pralatrexate and its metabolites. This represents a current gap in the bioanalytical literature and an opportunity for future method development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Method for Methotrexate and 7-Hydroxymethotrexate Analysis

Sample Preparation (Protein Precipitation)[1]

- To 100 µL of plasma, add 300 µL of methanol containing the internal standard.
- Vortex for 3 minutes.
- Centrifuge at 13,600 x g for 5 minutes.
- Transfer 100 µL of the supernatant to a new tube and add 400 µL of 20% methanol in water.
- Vortex for 1 minute and centrifuge again under the same conditions.
- Inject 5 µL of the final supernatant into the LC-MS/MS system.

Liquid Chromatography[1]

- Column: Zorbax C18 (3.5 µm, 2.1 × 100 mm)
- Mobile Phase A: 0.2% formic acid in water
- Mobile Phase B: Methanol
- Flow Rate: 0.4 mL/min
- Gradient: A time-programmed gradient is used to achieve separation.

Mass Spectrometry

- Ionization: Electrospray Ionization Positive (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)

Method for Proguanil and Cycloguanil Analysis

Sample Preparation (Solid-Phase Extraction)

- Condition a suitable SPE cartridge.
- Load the plasma sample.
- Wash the cartridge to remove interferences.
- Elute the analytes with an appropriate solvent.
- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography

- Column: HyPURITY Advance C18
- Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate solution
- Flow Rate: 0.6 mL/min

Mass Spectrometry

- Ionization: ESI+
- Detection: MRM

Method for Trimethoprim and its Metabolites Analysis[3]

Sample Preparation (Protein Precipitation)[3]

- To 50 µL of human plasma, add 200 µL of ice-cold methanol containing the internal standard.
[3]
- Vortex for 1 minute.[3]

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
- Transfer the supernatant to a new tube and evaporate to dryness.[3]
- Reconstitute the residue in 100 µL of the initial mobile phase.[3]
- Vortex and transfer to a UPLC vial.[3]

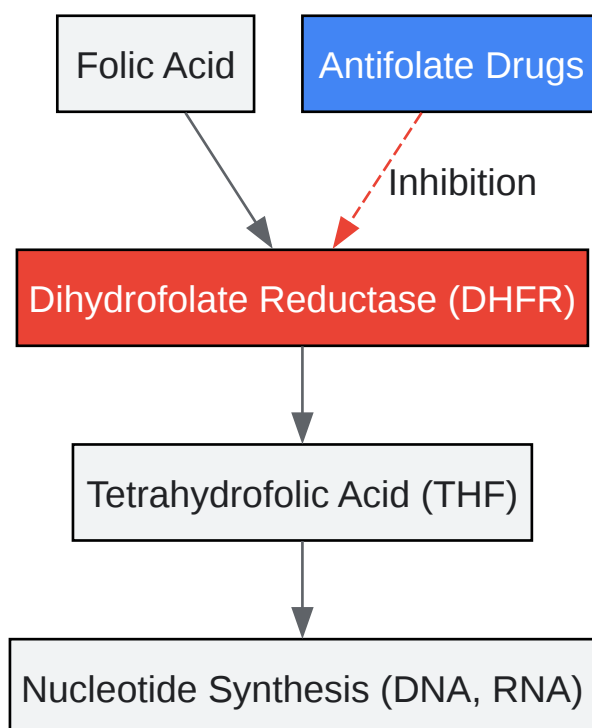
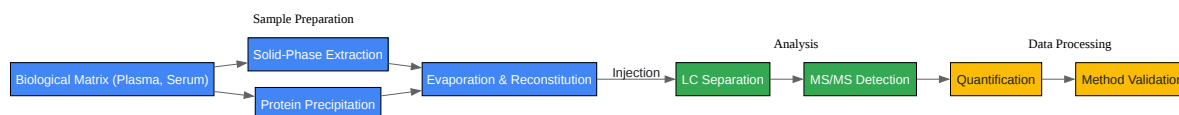
Liquid Chromatography[3]

- Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient: A time-programmed gradient is used.

Mass Spectrometry[3]

- Ionization: ESI+
- Detection: MRM

Visualizations



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